BOS172722 - 1578245-44-9

BOS172722

Catalog Number: EVT-263622
CAS Number: 1578245-44-9
Molecular Formula: C24H30N8O
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BOS172722 is a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [] MPS1 plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis ensuring accurate chromosome segregation. [, ] BOS172722 is classified as an antimitotic agent due to its ability to disrupt the cell cycle at the mitotic phase. [] Its primary role in scientific research is as a tool to investigate MPS1 function and the SAC, and to explore its potential as a target for anticancer therapies. [, , , , ]

Future Directions
  • Optimizing efficacy and safety profiles: Further research is needed to optimize dosing strategies and mitigate potential side effects associated with MPS1 inhibition. [, ]
  • Investigating resistance mechanisms: Understanding the mechanisms of resistance to BOS172722 is crucial for developing strategies to overcome treatment resistance. []
  • Expanding therapeutic applications: Exploring the therapeutic potential of BOS172722 in other cancer types beyond TNBC is warranted. []
  • Developing combination therapies: Investigating the efficacy of BOS172722 in combination with other chemotherapeutic agents or targeted therapies may lead to more effective treatment strategies. [, ]
Molecular Structure Analysis

The molecular formula of BOS-172722 is C24H30N8OC_{24}H_{30}N_{8}O, with an average molecular weight of approximately 446.56 g/mol. The structure features a complex arrangement that allows it to effectively bind to the ATP site of MPS1 kinase, inhibiting its function. The specific structural data, including bond angles and distances, are typically elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in further studies. The compound's three-dimensional conformation plays a critical role in its interaction with the target enzyme .

Chemical Reactions Analysis

BOS-172722 functions primarily through its inhibition of MPS1 kinase activity, which is essential for proper mitotic progression in cancer cells. Upon binding to MPS1, BOS-172722 disrupts the kinase's regulatory functions, leading to premature progression through mitosis and resulting in chromosomal segregation errors. This mechanism enhances the efficacy of other chemotherapeutic agents like paclitaxel, which also targets microtubule dynamics during cell division. The combination therapy has demonstrated significant synergistic effects in preclinical models .

Mechanism of Action

The mechanism of action for BOS-172722 involves competitive inhibition of MPS1 kinase activity. By binding to the ATP-binding site of MPS1, BOS-172722 prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint. This inhibition leads to a failure in the proper alignment of chromosomes during metaphase, promoting aneuploidy and ultimately triggering apoptosis in cancer cells. In vivo studies have shown that this mechanism significantly reduces tumor viability when combined with paclitaxel treatment .

Physical and Chemical Properties Analysis

BOS-172722 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility profiles conducive to oral administration.
  • Stability: The compound remains stable under physiological conditions.
  • Bioavailability: High oral bioavailability has been reported across various species.
  • IC50 Value: The half-maximal inhibitory concentration (IC50) for BOS-172722 is approximately 11 nM, indicating strong potency against MPS1 kinase .

These properties contribute to its potential as a therapeutic agent in oncology.

Applications

BOS-172722 is primarily investigated for its applications in cancer treatment, particularly targeting triple-negative breast cancer. Its ability to sensitize cancer cells to conventional chemotherapy makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy. Clinical trials have begun exploring its use alongside paclitaxel in patients with advanced non-haematologic malignancies . Further research may expand its application to other malignancies characterized by dysregulated MPS1 activity.

Introduction to MPS1 Kinase Inhibition in Oncology

Discovery and Development of BOS-172722 as a Selective MPS1 Inhibitor

BOS-172722 (development code: CCT289346) emerged from a rational drug design initiative at The Institute of Cancer Research (ICR) to address metabolic instability in earlier pyrido[3,4-d]pyrimidine-based MPS1 inhibitors. Structural optimization focused on introducing a methyl group at the C6 position of the core scaffold, significantly reducing oxidative metabolism while maintaining sub-nanomolar potency against MPS1 (Kᵢ < 0.5 nM). This modification yielded improved pharmacokinetic properties, including oral bioavailability and sustained target engagement in vivo [1] [7]. The compound exhibits >100-fold selectivity over 200+ kinases, attributed to its unique binding mode involving hydrogen bonds with hinge residues (Glu603, Gly605) and hydrophobic interactions with Pro673 in the ATP-binding pocket [9] [10].

Preclinical studies demonstrated robust monotherapy activity against TNBC xenografts, but maximal efficacy was achieved synergistically with paclitaxel—a microtubule-stabilizing agent. This combination drove complete tumor regressions in patient-derived xenograft (PDX) models by forcing premature anaphase entry and catastrophic chromosomal missegregation [1] [3]. A Phase I trial (NCT03328494) evaluating BOS-172722 + paclitaxel reported 8 partial responses among 35 patients with advanced solid tumors, including TNBC, confirming clinical proof-of-concept [1].

Table 1: Key Properties of BOS-172722

PropertyCharacteristicSource
Chemical ClassPyrido[3,4-d]pyrimidine [7] [9]
Molecular Weight446.56 g/mol [7]
MPS1 Inhibition (Kᵢ)< 0.5 nM [1]
Selectivity>100-fold selectivity across 200+ kinases [9]
Oral BioavailabilityYes [1]
Key Clinical TrialNCT03328494 (Phase I) [1]

Role of MPS1 in Mitotic Checkpoint Signaling and Cancer Cell Proliferation

MPS1 governs SAC activation by phosphorylating downstream targets (e.g., MAD1L1, KNL1) to generate the Mitotic Checkpoint Complex (MCC), which inhibits the anaphase-promoting complex/cyclosome (APC/C). This imposes a mitotic arrest until all chromosomes achieve bipolar spindle attachment. Cancer cells—particularly those with chromosomal instability (CIN)—exhibit heightened MPS1 dependency due to:

  • Elevated basal SAC stress from frequent microtubule-kinetochore attachment errors
  • Overexpression (up to 10-fold in TNBC vs. normal tissue) that buffers residual SAC activity
  • Non-mitotic roles in mitochondrial regulation via VDAC1 interaction, modulating apoptosis [4]

When inhibited, MPS1 fails to localize to unattached kinetochores, causing premature anaphase onset with unresolved merotelic attachments. This results in severe aneuploidy, micronuclei formation, and mitotic catastrophe. Notably, cancer cells with compromised baseline SAC activity (e.g., due to reduced MAD2 or BUBR1) undergo apoptosis faster than normal cells, providing a therapeutic window [2] [4].

Table 2: MPS1 Functions in Cancer Cells

FunctionConsequence of InhibitionCancer Relevance
SAC ActivationPremature anaphase entryChromosomal missegregation
KNL1 PhosphorylationImpaired MCC assemblyMitotic checkpoint failure
Aurora B RecruitmentDefective error correctionMerotelic attachments
VDAC1 Interaction (Mitochondria)Cytochrome c release, apoptosisEnhanced cell death
Centrosome DuplicationSupernumerary centrosomesMultipolar spindles

Rationale for Targeting MPS1 in Triple-Negative Breast Cancer (TNBC)

TNBC’s aggressive clinical behavior and lack of targeted therapies (ER-/PR-/HER2-) position it as a prime indication for MPS1 inhibitors. Biological features driving TNBC sensitivity include:

  • High proliferation rates: TNBC exhibits elevated Ki67 indices, increasing dependency on functional SAC to manage replication stress. BOS-172722 selectively kills rapidly dividing cells by exacerbating mitotic errors [3].
  • Compromised SAC: Genomic analyses reveal frequent downregulation of SAC components (BUB1, MAD2L1) in basal-like TNBC, creating vulnerability to complete SAC abrogation via MPS1 inhibition [3] [10].
  • Synergy with taxanes: Paclitaxel activates SAC by stabilizing microtubules, paradoxically protecting cells from immediate death. BOS-172722 abolishes this protective arrest, forcing cells with misaligned chromosomes into lethal anaphase. This combination demonstrated >50% tumor regression in TNBC PDX models vs. monotherapies [1] [3].

Recent biomarker studies identified TTK transcript levels and phospho-H3 (Ser10) suppression as predictors of response. Ongoing trials (e.g., VERITAC-2) are exploring ctDNA-based monitoring for ESR1 mutations, potentially extending MPS1 inhibitor applications to HR+ breast cancer resistant to CDK4/6 inhibitors [6] [10].

Compound Names Mentioned: BOS-172722, CCT289346, TTK, MPS1 inhibitor.

Properties

CAS Number

1578245-44-9

Product Name

BOS-172722

IUPAC Name

8-N-(2,2-dimethylpropyl)-2-N-[2-ethoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H30N8O/c1-7-33-19-11-16(22-31-27-14-32(22)6)8-9-18(19)29-23-25-12-17-10-15(2)28-21(20(17)30-23)26-13-24(3,4)5/h8-12,14H,7,13H2,1-6H3,(H,26,28)(H,25,29,30)

InChI Key

SGWLRDAOCLITOM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C

Solubility

Soluble in DMSO

Synonyms

BOS172722; BOS-172722; BOS 172722;

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN=CN2C)NC3=NC=C4C=C(N=C(C4=N3)NCC(C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.